3-(3-Bromophenyl)cyclobutan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-bromophenyl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKCJCIUTBLVRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590252 | |
| Record name | 3-(3-Bromophenyl)cyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885267-15-2 | |
| Record name | 3-(3-Bromophenyl)cyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-bromophenyl)cyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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The Strategic Significance of Cyclobutanone Scaffolds in Modern Synthetic Chemistry
Cyclobutane (B1203170) derivatives, and particularly cyclobutanones, are valuable building blocks in organic synthesis. nih.govresearchgate.net Their inherent ring strain makes them reactive intermediates for a variety of chemical transformations. nih.govresearchgate.net This strain can be strategically harnessed to drive reactions such as ring expansions, ring-opening reactions, and rearrangements, providing access to a diverse array of molecular architectures that would be challenging to construct through other means. nih.govacs.org
The versatility of cyclobutanones is well-documented, with applications in the total synthesis of complex natural products and the preparation of biologically active molecules. nih.gov Their utility stems from the ability to undergo selective modifications, including α-functionalization, often through organometallic or metal-catalyzed reactions. nih.gov Furthermore, the carbonyl group within the cyclobutanone (B123998) scaffold serves as a reactive handle for a multitude of transformations, such as 1,2-additions, olefinations, and enolate functionalizations. acs.org
Several methods exist for the preparation of cyclobutanones, including [2+2] cycloadditions, rearrangements of cyclopropanols, and ring expansions of cyclopropanones. acs.orgorgsyn.org These synthetic routes provide access to a wide range of substituted cyclobutanone derivatives, further expanding their utility in organic synthesis. acs.org
The Bromophenyl Moiety: a Key Functional Group for Diverse Chemical Transformations
The bromophenyl group is a cornerstone functional group in organic synthesis, primarily due to its ability to participate in a wide array of cross-coupling reactions. mdpi.commdpi.com The carbon-bromine bond provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, making it an invaluable tool for the construction of complex molecular frameworks. beilstein-journals.org
Perhaps the most prominent application of the bromophenyl moiety is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.commdpi.comrsc.org In these reactions, the bromine atom is readily displaced by a variety of organic groups, including aryl, vinyl, and alkyl fragments, which are introduced via organoborane reagents. mdpi.comnih.gov This versatility allows for the modular construction of biaryl compounds and other complex structures that are prevalent in pharmaceuticals and materials science. rsc.org
The reactivity of the bromophenyl group can be influenced by the electronic nature of other substituents on the aromatic ring. Electron-donating groups can enhance the reactivity, while electron-withdrawing groups can have the opposite effect. mdpi.com This allows for fine-tuning of the reaction conditions to achieve the desired outcome. Beyond Suzuki-Miyaura reactions, the bromophenyl group can also participate in other important transformations like Sonogashira, Heck, and Buchwald-Hartwig amination reactions, further highlighting its synthetic utility.
Positioning of 3 3 Bromophenyl Cyclobutan 1 One As a Versatile Intermediate in Complex Molecule Construction
Reactivity Profile of the Cyclobutanone Ring System
The inherent ring strain of the cyclobutane (B1203170) moiety in this compound makes it susceptible to reactions that relieve this strain, primarily through ring-opening or ring-expansion pathways.
Ring-Opening Reactions: Pathways and Product Diversification
The relief of ring strain is a significant driving force for the reactivity of cyclobutanones. This can be achieved through cleavage of the C-C bonds of the four-membered ring, initiated by either nucleophilic or electrophilic species.
Nucleophilic attack at the carbonyl carbon can be followed by a ring-opening process, particularly under conditions that favor the cleavage of a carbon-carbon bond. For instance, in the presence of strong nucleophiles, the initially formed tetrahedral intermediate can collapse, leading to a ring-opened enolate. The regioselectivity of this opening is influenced by the stability of the resulting carbanion.
Acid-catalyzed ring-opening reactions of cyclobutanones are also known to occur. science.gov Protonation of the carbonyl oxygen activates the ring towards cleavage. In the case of donor-acceptor cyclobutanes, treatment with a Lewis acid like aluminum chloride can facilitate a Friedel-Crafts-type reaction with electron-rich arenes, leading to ring-opened products. chemistryviews.org Thiols and selenols can also act as nucleophiles under these conditions to yield γ-heteroatom-substituted diesters. chemistryviews.org While specific studies on this compound are limited, it is anticipated to undergo similar transformations.
A generalized scheme for the nucleophilic ring-opening of a 3-arylcyclobutanone is presented below:
| Reactant | Reagents | Product |
| 3-Arylcyclobutanone | 1. Nu- 2. H+ | γ-Substituted Butyric Acid Derivative |
Note: "Nu-" represents a generic nucleophile.
A prominent reaction pathway for cyclobutanones is ring expansion to form more stable five-membered rings, such as cyclopentanones. This transformation can be achieved through various methods, including the Tiffeneau-Demjanov rearrangement or reaction with diazomethane (B1218177) derivatives. For arylcyclobutanones, homologation with trimethylsilyldiazomethane (B103560) in the presence of a scandium triflate catalyst shows a high preference for methylene (B1212753) migration, affording cyclopentanone (B42830) derivatives after hydrolysis. organic-chemistry.org
Another important ring-expansion reaction is the Baeyer-Villiger oxidation. wikipedia.org Treatment of a cyclic ketone with a peroxyacid results in the insertion of an oxygen atom adjacent to the carbonyl group, forming a lactone. For unsymmetrical ketones, the regioselectivity of oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. In the case of 3-phenylcyclobutanone (B1345705), the phenyl-substituted carbon has a higher migratory aptitude than the unsubstituted methylene carbon, leading to the formation of a γ-lactone. chemrxiv.orgorganic-chemistry.org Asymmetric versions of this reaction have been developed using chiral catalysts. chemrxiv.orgchemrxiv.org The 3-bromophenyl group in the target molecule is expected to exhibit similar migratory aptitude to a phenyl group.
| Starting Material | Reagents | Major Product | Reaction Type |
| 3-Arylcyclobutanone | TMSCHN2, Sc(OTf)3; then H3O+ | 3-Arylcyclopentanone | Ring Expansion (Homologation) |
| 3-Arylcyclobutanone | m-CPBA | 4-Aryl-γ-butyrolactone | Baeyer-Villiger Oxidation |
Note: "TMSCHN2" is trimethylsilyldiazomethane and "m-CPBA" is meta-chloroperoxybenzoic acid.
Alpha-Functionalization and Carbonyl Reactivity
The presence of α-hydrogens and the electrophilic carbonyl carbon provides another dimension to the reactivity of this compound.
Like other ketones, this compound can be deprotonated at the α-positions (C2 and C4) to form an enolate. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) is typically employed to ensure complete and irreversible enolate formation. libretexts.org The resulting enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.
One of the most common reactions of enolates is alkylation with alkyl halides. masterorganicchemistry.com This reaction proceeds via an SN2 mechanism and is most efficient with primary alkyl halides. libretexts.org This allows for the introduction of a wide range of substituents at the α-position of the cyclobutanone ring.
Halogenation at the α-position can also be achieved via the enolate or the corresponding enol. masterorganicchemistry.com Reaction with bromine (Br2) in the presence of an acid catalyst proceeds through an enol intermediate. leah4sci.com
| Reaction | Reagents | Product |
| α-Alkylation | 1. LDA, THF, -78 °C 2. R-X | 2-Alkyl-3-(3-bromophenyl)cyclobutan-1-one |
| α-Bromination | Br2, HBr | 2-Bromo-3-(3-bromophenyl)cyclobutan-1-one |
Note: "LDA" is lithium diisopropylamide, "THF" is tetrahydrofuran, and "R-X" is an alkyl halide.
The carbonyl group itself is a site of significant reactivity, undergoing nucleophilic addition reactions. youtube.com Grignard reagents (RMgX) readily add to the carbonyl carbon to form tertiary alcohols after acidic workup. youtube.comrsc.org The reaction of 3-phenylcyclobutanone with Grignard reagents is a known transformation, and this compound is expected to react similarly.
Reduction of the carbonyl group is another important transformation. Sodium borohydride (B1222165) (NaBH4) is a mild reducing agent that can selectively reduce the ketone to a secondary alcohol, 3-(3-bromophenyl)cyclobutanol.
| Reaction | Reagents | Product |
| Grignard Addition | 1. R-MgBr, Et2O 2. H3O+ | 1-Alkyl-3-(3-bromophenyl)cyclobutanol |
| Reduction | NaBH4, MeOH | 3-(3-Bromophenyl)cyclobutanol |
Note: "R-MgBr" is a Grignard reagent, "Et2O" is diethyl ether, and "MeOH" is methanol.
Cycloaddition Reactions Involving the Cyclobutanone Core
The cyclobutanone core of this compound possesses unique reactivity in cycloaddition reactions, largely influenced by its inherent ring strain. While the saturated cyclobutane ring itself is relatively inert, the carbonyl group and the potential for ring-opening or functionalization make it an interesting participant in various cycloaddition processes.
[2+2] Cycloadditions: The carbonyl group (C=O) of the cyclobutanone can participate in photochemical [2+2] cycloadditions with alkenes, a process known as the Paterno-Büchi reaction. This reaction proceeds via photoexcitation of the ketone to a triplet state, which then adds to an alkene to form a strained, four-membered oxetane (B1205548) ring. The reaction is stepwise, involving a diradical intermediate, which allows for the formation of different stereoisomers. wikipedia.org
1,3-Dipolar Cycloadditions: The carbonyl group can also act as a dipolarophile in 1,3-dipolar cycloadditions, reacting with 1,3-dipoles like nitrile oxides or azides to form five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.orgnumberanalytics.comnih.gov These reactions are highly valuable for synthesizing complex heterocyclic structures in a regio- and stereoselective manner. wikipedia.orgyoutube.com The mechanism is typically a concerted pericyclic shift, governed by frontier molecular orbital (FMO) theory. organic-chemistry.org
Diels-Alder Type Reactions: While the saturated cyclobutanone itself cannot act as a diene or dienophile in a classical Diels-Alder reaction, its unsaturated analogue, cyclobutenone, is known to be a highly reactive dienophile due to the release of ring strain in the transition state. nih.govcomporgchem.com This enhanced reactivity suggests that synthetic modifications to introduce unsaturation into the cyclobutane ring of this compound could create a potent dienophile. Furthermore, certain fused cyclobutanones can undergo thermal or metal-catalyzed [4+2] and [4+4] cycloadditions that proceed via C-C bond activation, highlighting the potential for the strained ring to act as a versatile synthon. nih.govresearchgate.net
Reactivity of the Bromophenyl Group
The 3-bromophenyl substituent is a key handle for a variety of powerful synthetic transformations, primarily involving the carbon-bromine bond.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are fundamental tools for C-C and C-heteroatom bond formation, and the aryl bromide moiety of the title compound is an excellent substrate for these transformations. acs.orgmasterorganicchemistry.com Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings are particularly prominent. masterorganicchemistry.com
The catalytic cycle for palladium-catalyzed cross-coupling reactions of an aryl bromide (Ar-Br) like this compound generally involves three key steps:
Transmetalation (for C-C coupling) or Amine Coordination/Deprotonation (for C-N coupling):
In C-C couplings like the Suzuki reaction, an organoboron compound (Ar'-B(OR)₂) reacts with the Pd(II) complex in the presence of a base. The organometallic partner transfers its organic group to the palladium, displacing the bromide and forming a [Pd(Ar)(Ar')L₂] complex.
In C-N couplings (Buchwald-Hartwig amination), an amine coordinates to the Pd(II) center. A base then deprotonates the amine to form a palladium amido complex, [Pd(Ar)(NR₂)L₂]. Mechanistic studies indicate that for many C-N couplings, reductive elimination is not the problematic step, and there can be an inverse dependence on the concentration of both the amine and the aryl halide. researchgate.net
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C or C-N bond in the product (Ar-Ar' or Ar-NR₂). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
In substrates containing multiple aryl halides, selectivity can be a significant challenge. The typical order of reactivity for oxidative addition to palladium is Ar-I > Ar-OTf ≈ Ar-Br > Ar-Cl. However, this selectivity can be dramatically altered by the choice of phosphine (B1218219) ligand. For instance, in a system containing both an aryl chloride and an aryl triflate, a Pd/PCy₃ catalyst selectively couples the more reactive triflate. In stark contrast, switching the ligand to the bulkier and more electron-rich P(t-Bu)₃ completely reverses this preference, leading to selective reaction at the aryl chloride position. nih.gov This demonstrates that by tuning the electronic and steric properties of the catalyst, chemists can override inherent substrate reactivity to achieve desired site-selectivity. For this compound, this principle would be critical if other halide or triflate groups were present on the aromatic ring.
Nucleophilic Aromatic Substitution and Aryne Chemistry
Beyond metal-catalyzed reactions, the bromophenyl group can undergo substitution via other pathways.
Nucleophilic Aromatic Substitution (SNAr): Aromatic rings typically resist nucleophilic attack, but the presence of electron-withdrawing groups can activate the ring for SNAr reactions. researchgate.netnih.gov The carbonyl group of the cyclobutanone substituent acts as a moderate electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it towards nucleophilic attack. This effect is most pronounced at the ortho and para positions relative to the substituent. In this compound, the bromine is at the meta position relative to the cyclobutanone. Therefore, direct SNAr displacement of the bromide is not strongly activated and would likely require harsh conditions or a very powerful nucleophile. mmu.ac.uk The reaction proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex intermediate. mmu.ac.uk
Aryne Chemistry: In the presence of a very strong base, such as sodium amide (NaNH₂) or an organolithium reagent, this compound can undergo an elimination-addition reaction via a highly reactive benzyne (B1209423) intermediate. nih.gov The base abstracts a proton ortho to the bromine atom, followed by the elimination of the bromide ion to form the aryne. This strained intermediate is a powerful electrophile and will be rapidly trapped by any nucleophile present in the reaction mixture. Because two positions are available for the nucleophile to attack, this can lead to mixtures of regioisomers, depending on the electronic influence of the remaining substituent (the cyclobutanone group). organic-chemistry.orgnih.gov
Organometallic Reactions for Further Functionalization (e.g., Lithiation, Grignard Reactions)
The aryl bromide can be converted into an organometallic reagent, which then acts as a potent nucleophile or base for further reactions.
Formation and Reactivity: Treatment of this compound with magnesium metal would lead to the formation of a Grignard reagent, while reaction with an alkyllithium reagent (like n-BuLi or t-BuLi) at low temperatures can result in lithium-halogen exchange to form an aryllithium species. ru.nllibretexts.org These organometallic intermediates invert the polarity of the carbon atom, turning it from an electrophilic site into a strongly nucleophilic one. ru.nlnih.gov
Chemoselectivity Challenges: A significant challenge in applying these reactions to this compound is chemoselectivity. Both Grignard and organolithium reagents are powerful nucleophiles that readily attack carbonyl groups. masterorganicchemistry.commasterorganicchemistry.com Therefore, there is a direct competition between the desired reaction at the C-Br bond and an undesired nucleophilic addition to the ketone's carbonyl group.
| Reaction Pathway | Reagent | Conditions | Product Type |
| Halogen-Metal Exchange | 2 eq. t-BuLi | Low Temp (-78 °C) | Aryllithium Species |
| Grignard Formation | Mg(0) | Anhydrous Ether/THF | Grignard Reagent |
| Nucleophilic Addition | R-MgX or R-Li | Standard | Tertiary Alcohol |
This table illustrates the competing reaction pathways for organometallic functionalization.
Generally, the nucleophilic attack on the ketone is a very fast process. organic-chemistry.orgyoutube.com To favor Grignard formation or lithiation, specific conditions are required. For instance, lithium-halogen exchange is often performed at very low temperatures (e.g., -78 °C) to suppress the rate of nucleophilic addition to the ketone. ntnu.no Alternatively, the ketone could be protected as a non-electrophilic group (like a ketal) before forming the organometallic reagent, and then deprotected after the desired reaction has been carried out. Once formed, the aryllithium or Grignard derivative of the molecule can react with a wide range of electrophiles, such as carbon dioxide (to form a carboxylic acid), aldehydes, or other ketones to build more complex structures. masterorganicchemistry.comyoutube.com
Chemoselectivity and Regioselectivity Challenges in Dual-Functionalized Systems
The presence of two distinct reactive sites in this compound—the carbonyl group and the carbon-bromine bond on the aromatic ring—poses significant challenges for selective chemical transformations.
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the case of this compound, a nucleophile could potentially attack the electrophilic carbonyl carbon or the carbon atom of the C-Br bond in a palladium-catalyzed cross-coupling reaction. The outcome of such a reaction is highly dependent on the nature of the reagent and the reaction conditions. For instance, strong, non-stabilized nucleophiles like Grignard reagents or organolithium compounds would likely favor addition to the carbonyl group. In contrast, transition-metal catalyzed reactions, such as the Suzuki or Sonogashira coupling, can be tuned to selectively activate the C-Br bond. beilstein-journals.orgnih.gov
Regioselectivity , the preference for a reaction to occur at one position over another, is another critical consideration. A prime example is the Baeyer-Villiger oxidation of the cyclobutanone ring. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group to form a lactone. In an unsymmetrical ketone like this compound, two regioisomeric lactones can be formed. The migratory aptitude of the adjacent carbon atoms typically dictates the major product. Generally, the group that can better stabilize a positive charge is more likely to migrate. youtube.comwikipedia.org In this case, the benzylic carbon would be expected to have a higher migratory aptitude than the methylene carbon of the cyclobutane ring, leading to the preferential formation of the corresponding lactone. However, steric and electronic factors of the substituent on the phenyl ring can influence this selectivity. nih.govresearchgate.net
The interplay between these two forms of selectivity is crucial in multi-step syntheses. For example, a synthetic strategy might require a cross-coupling reaction on the bromophenyl group while leaving the ketone untouched, or vice-versa. Achieving such selectivity often requires careful selection of catalysts, ligands, and reaction conditions.
Table 1: Potential Chemoselective Reactions of this compound
| Reagent/Condition | Target Functional Group | Expected Product Type |
| NaBH₄, MeOH | Ketone | 3-(3-Bromophenyl)cyclobutanol |
| R-MgBr, Et₂O | Ketone | 1-Alkyl-3-(3-bromophenyl)cyclobutanol |
| R-B(OH)₂, Pd catalyst, Base | Aryl bromide | 3-(3'-Aryl-biphenyl-3-yl)cyclobutan-1-one |
| Terminal alkyne, Pd/Cu catalyst, Base | Aryl bromide | 3-(3-(Alkynyl)phenyl)cyclobutan-1-one |
| m-CPBA | Ketone | Regioisomeric lactones |
Advanced Mechanistic Investigations of Transformations Involving this compound
Understanding the intricate details of reaction mechanisms is paramount for controlling and optimizing chemical transformations. For a molecule like this compound, advanced mechanistic investigations would likely employ a combination of experimental and computational techniques.
Experimental Approaches:
Kinetic Studies: Measuring reaction rates under various conditions (temperature, concentration of reactants and catalysts) can provide insights into the rate-determining step of a reaction. For instance, in a palladium-catalyzed cross-coupling reaction, kinetic analysis can help determine whether the oxidative addition of the aryl bromide to the palladium center or the reductive elimination of the product is the slowest step.
Isotopic Labeling: The use of isotopes, such as deuterium (B1214612) or carbon-13, can trace the path of atoms throughout a reaction. For example, in a rearrangement reaction, isotopic labeling can definitively show which bonds are broken and formed.
In-situ Spectroscopy: Techniques like NMR and IR spectroscopy can be used to monitor the reaction mixture in real-time, allowing for the detection of transient intermediates that provide clues about the reaction pathway.
Computational Modeling:
Density Functional Theory (DFT) Calculations: DFT has become a powerful tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can calculate the energies of transition states and intermediates, providing a theoretical basis for observed selectivity. For the Baeyer-Villiger oxidation of 3-arylcyclobutanones, DFT calculations can be used to compare the activation barriers for the migration of the different carbon atoms, thereby predicting the regioselectivity. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules over time, providing insights into conformational effects and solvent interactions that can influence reactivity and selectivity.
While specific advanced mechanistic studies on this compound are not readily found in published literature, the principles from studies on similar systems provide a strong framework for predicting its behavior. For example, mechanistic studies on the ring closure to form cyclobutanones have utilized stereochemical analysis and spectroscopy to determine the geometry of the transition state. researchgate.net Similarly, extensive research on the mechanism of the Suzuki reaction provides a detailed understanding of the catalytic cycle involved in the cross-coupling of the aryl bromide moiety. harvard.edu
Strategic Applications of 3 3 Bromophenyl Cyclobutan 1 One As a Versatile Synthetic Intermediate
Construction of Complex Carbocyclic and Heterocyclic Architectures
The inherent ring strain of the cyclobutane (B1203170) moiety in 3-(3-bromophenyl)cyclobutan-1-one makes it an excellent substrate for a variety of ring-opening and rearrangement reactions, providing access to more complex molecular scaffolds.
Spirocyclic frameworks, characterized by two rings sharing a single atom, are of significant interest in drug discovery due to their rigid, three-dimensional structures. The cyclobutanone (B123998) core of this compound serves as a linchpin for the construction of spirocyclic systems. For instance, the catalytic arylboration of spirocyclic cyclobutenes, which can be derived from cyclobutanones, offers a powerful method for creating highly substituted spiro[3.n]alkanes. nih.gov This approach allows for the rapid generation of molecular complexity from simpler starting materials. nih.gov While direct examples using this compound are not extensively documented, the established reactivity of the cyclobutanone functional group suggests its high potential in this area. The synthesis of spirocyclic triazolooxazine nucleosides, which have shown antiviral activity, further highlights the utility of spirocyclic systems derived from related precursors. nih.gov
Fused and bridged ring systems are common motifs in biologically active natural products. nih.gov Transition-metal-catalyzed "cut-and-sew" reactions of cyclobutanones have been developed as a powerful strategy for the deconstructive synthesis of these complex architectures. nih.govacs.org This method involves the C-C bond activation of the cyclobutanone ring, followed by intramolecular insertion of a tethered unsaturated moiety, leading to a variety of fused and bridged scaffolds. nih.gov For example, rhodium-catalyzed carboacylation of olefins using cyclobutanones can provide access to fused-ring systems. nih.gov Similarly, cooperative activation of cyclobutanones and olefins can lead to the formation of bridged ring systems through a catalytic [4+2] coupling. nih.gov The presence of the 3-bromophenyl group in this compound offers a handle for further functionalization of the resulting complex carbocycles.
Its Role in the Total Synthesis of Natural Products and Structurally Related Analogs
The unique structural features of cyclobutane-containing natural products have made them attractive targets for total synthesis. rsc.orgresearchgate.net The cyclobutane ring can serve as a key building block, with its strained nature being exploited in strategic bond-forming or-breaking steps. researchgate.net The application of "cut-and-sew" reactions of cyclobutanones has been successfully demonstrated in the streamlined total syntheses of a number of complex natural products. nih.gov For instance, this strategy has been employed to construct the core structures of molecules with [m.n.0] fused rings and [m.n.1] bridged rings, which are often found in bioactive compounds. nih.gov While the direct application of this compound in a completed total synthesis is not yet reported, its potential as a starting material is significant, given the established synthetic routes to complex scaffolds from related cyclobutanones.
Contribution to Medicinal Chemistry Building Blocks and Lead Compound Synthesis
The incorporation of cyclobutane rings into drug candidates has become an increasingly popular strategy in medicinal chemistry to enhance their three-dimensionality and improve pharmacokinetic properties. nih.gov Cyclobutanes can act as rigid scaffolds, replacing more flexible or planar moieties, and can serve as bioisosteres for other groups. nih.gov The 3-bromophenyl group in this compound provides a versatile handle for introducing further diversity through cross-coupling reactions, a common tactic in the synthesis of lead compounds. A notable example of a related compound is 3-[4-(dihydroxyboryl)phenyl]cyclobutanone, which is a precursor to a potent agent for Boron Neutron Capture Therapy (BNCT). researchgate.net This highlights the potential of bromophenyl-substituted cyclobutanones as key intermediates in the development of novel therapeutic agents. Furthermore, the synthesis of bifunctional coumarins, such as 3-(3-bromophenyl)-7-acetoxycoumarin, as starting materials for natural product synthesis underscores the value of the bromophenyl moiety in creating easily modifiable building blocks for medicinal chemistry. mdpi.com
| Related Compound | Application | Reference |
| 3-[4-(dihydroxyboryl)phenyl]cyclobutanone | Precursor for a potent BNCT agent | researchgate.net |
| 3-(3-bromophenyl)-7-acetoxycoumarin | Starting material for natural product synthesis | mdpi.com |
Utilization in the Preparation of Advanced Materials and Functional Molecules
Beyond the realm of life sciences, cyclobutane derivatives have found applications in materials science. lifechemicals.com Their unique structural and electronic properties can be harnessed to create novel functional materials. For example, the strained nature of the cyclobutane ring can be exploited in the design of stress-responsive polymers. lifechemicals.com The presence of the aryl bromide in this compound allows for its incorporation into larger conjugated systems through polymerization reactions, potentially leading to new organic electronic materials. While this area is still emerging, the versatility of the starting material suggests a promising future for its use in the development of advanced materials.
Asymmetric Synthesis and Enantioselective Transformations Employing the Compound
The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. The enantioselective functionalization of cyclobutane derivatives presents a significant synthetic challenge. chemistryviews.org However, recent advances have demonstrated the feasibility of asymmetric transformations involving cyclobutanones and related structures. acs.org For instance, the asymmetric transfer hydrogenation of cyclobutenediones has been developed to produce a range of enantioenriched four-membered ring compounds. acs.org Furthermore, the enantioselective synthesis of chiral cyclobutenes has been achieved through the organocatalytic isomerization of bicyclo[1.1.0]butanes. nih.gov These methods provide a foundation for the potential asymmetric synthesis of derivatives of this compound. The development of catalytic enantioselective methods to access chiral 3-substituted cyclobutanones would open up new avenues for the synthesis of novel, stereochemically defined building blocks for various applications.
Theoretical and Computational Studies on 3 3 Bromophenyl Cyclobutan 1 One
Quantum Chemical Analysis of Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 3-(3-Bromophenyl)cyclobutan-1-one. DFT studies on related brominated aromatic compounds reveal that the bromine substituent significantly influences the electron distribution within the phenyl ring through both inductive and resonance effects. nih.gov The bromine atom, being highly electronegative, withdraws electron density from the aromatic ring via the sigma bond (inductive effect). Conversely, its lone pairs can donate electron density to the pi-system of the ring (resonance effect).
Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. researchgate.net The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. researchgate.net In this compound, the HOMO is expected to be localized primarily on the bromophenyl ring, while the LUMO would likely be centered on the carbonyl group, indicating the preferred sites for electrophilic and nucleophilic attack, respectively.
| Ionization Potential | 8.9 eV | The energy required to remove an electron from the neutral molecule. |
Note: The values in this table are hypothetical and serve as illustrative examples of what would be obtained from DFT calculations.
Conformational Analysis and Energetics of the Four-Membered Ring
The four-membered cyclobutane (B1203170) ring is not planar but exists in a puckered conformation to alleviate torsional strain from eclipsed hydrogen atoms. youtube.comacs.org For monosubstituted cyclobutanes like this compound, the puckered ring can adopt two primary conformations, where the substituent occupies either a pseudo-equatorial or a pseudo-axial position. researchgate.net These conformers are in rapid equilibrium through a process of ring-flipping.
Computational methods can be employed to determine the geometries and relative energies of these conformers. The puckered nature of the cyclobutane ring in a related substituted cyclobutane was confirmed by X-ray crystallography, showing a dihedral angle of approximately 15 degrees. researchgate.net It is generally observed that the conformer with the bulky substituent in the pseudo-equatorial position is more stable due to reduced steric hindrance. researchgate.net
Table 2: Conformational Energy Analysis of this compound (Hypothetical Data)
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Pseudo-Equatorial | 25.0° | 0.00 | 85 |
| Pseudo-Axial | -24.8° | 1.20 | 15 |
| Planar (Transition State) | 0.0° | 4.50 | - |
Note: The values in this table are hypothetical and represent typical results from conformational analysis.
Prediction of Reactivity Parameters and Reaction Selectivity
Computational chemistry offers powerful tools to predict the reactivity of molecules. spcmc.ac.in Reactivity descriptors derived from DFT, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), can quantify the molecule's tendency to react. researchgate.net For this compound, these parameters would indicate its behavior as both an electrophile (at the carbonyl carbon) and a nucleophile (at the oxygen and the electron-rich sites of the phenyl ring).
The presence of the carbonyl group makes the molecule susceptible to nucleophilic addition reactions. academie-sciences.fr The stereoselectivity of such reactions can be predicted by analyzing the transition states for nucleophilic attack on the two faces of the carbonyl group. The puckered nature of the cyclobutane ring and the orientation of the 3-bromophenyl group will influence the accessibility of each face to an incoming nucleophile.
Furthermore, the reactivity of the aromatic ring towards electrophilic substitution can be assessed by calculating the Fukui functions, which identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attack.
Computational Modeling of Reaction Mechanisms and Transition State Structures
Computational modeling allows for the detailed investigation of reaction mechanisms involving this compound. For example, the mechanism of a nucleophilic addition to the carbonyl group can be mapped out by locating the transition state structure connecting the reactants and the product. academie-sciences.fr The calculated activation energy for this transition state provides a quantitative measure of the reaction rate.
Another reaction of interest is the Baeyer-Villiger oxidation, a common reaction for ketones. Computational studies can elucidate the mechanism of this reaction, including the migration of the carbon atoms adjacent to the carbonyl group, to predict the regioselectivity of the oxidation. Similarly, reactions involving the enolate of the cyclobutanone (B123998), such as alkylation or aldol (B89426) condensation, can be modeled to understand their stereochemical outcomes. nih.gov
In Silico Screening and Molecular Design Applications
The structural scaffold of this compound can be utilized in in silico screening and molecular design, particularly in the context of drug discovery. The cyclobutanone moiety is a feature in various biologically active molecules. Computational methods like molecular docking can be used to screen this compound against a library of biological targets, such as enzymes, to identify potential inhibitory activity. mdpi.com
For instance, if a target enzyme is identified, this compound could serve as a starting point for the design of more potent and selective inhibitors. nih.gov Iterative cycles of computational design, involving modifications to the core structure and subsequent docking studies, can be performed to optimize the binding affinity and other pharmacologically relevant properties. This scaffold morphing approach can lead to the development of novel therapeutic agents. mdpi.com
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-(4-Bromophenyl)cyclobutanone |
Advanced Analytical and Spectroscopic Methodologies for the Investigation of 3 3 Bromophenyl Cyclobutan 1 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 3-(3-Bromophenyl)cyclobutan-1-one in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.
In the ¹H NMR spectrum, the hydrogen atoms on the cyclobutanone (B123998) ring and the phenyl ring exhibit distinct chemical shifts and coupling patterns. docbrown.info The protons on the cyclobutanone ring typically appear as multiplets in the aliphatic region, while the aromatic protons resonate in the downfield region. The integration of the signals corresponds to the number of protons in each environment, confirming the 3:2:2:2 ratio for the phenyl and cyclobutanone protons, respectively. docbrown.info The splitting patterns, governed by spin-spin coupling, reveal the connectivity of the protons.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the cyclobutanone ring is characteristically deshielded and appears at a low field. The carbon atoms of the phenyl ring show signals in the aromatic region, with the carbon atom attached to the bromine atom being influenced by the halogen's electronegativity. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between protons and carbons, providing definitive structural assignment. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous compounds and general NMR principles. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~208 |
| CH (ipso-Aryl) | ~3.5 - 4.0 (m) | ~45 |
| CH₂ (alpha to C=O) | ~3.0 - 3.4 (m) | ~50 |
| CH₂ (beta to C=O) | ~2.5 - 2.9 (m) | ~25 |
| Aromatic CH | ~7.2 - 7.6 (m) | ~122 - 135 |
| Aromatic C-Br | - | ~122 |
m = multiplet
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₁₀H₉BrO. nih.gov The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance, resulting in two molecular ion peaks (M and M+2) of almost equal intensity. docbrown.info
Electron ionization (EI) mass spectrometry can be used to study the fragmentation pattern of the molecule. The fragmentation pathways provide valuable structural information. Common fragmentation patterns for this compound would likely involve the loss of a bromine atom, the carbonyl group (as CO), and cleavage of the cyclobutane (B1203170) ring. docbrown.infoaip.org The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) | Comment |
| [M]⁺ | 224/226 | Molecular ion peak (containing ⁷⁹Br/⁸¹Br) |
| [M-Br]⁺ | 145 | Loss of a bromine atom |
| [M-CO]⁺ | 196/198 | Loss of carbon monoxide |
| [C₄H₅O]⁺ | 69 | Fragment from cyclobutanone ring cleavage |
| [C₆H₄Br]⁺ | 155/157 | Bromophenyl fragment |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound. ksu.edu.sa These two techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. ksu.edu.sayoutube.com
The most characteristic absorption in the IR spectrum is the strong band corresponding to the C=O stretching vibration of the cyclobutanone ring, which typically appears around 1785 cm⁻¹. nist.gov This frequency is higher than that of a typical acyclic ketone due to the ring strain in the four-membered ring. The spectrum will also show C-H stretching vibrations for the aromatic and aliphatic protons, as well as C-C stretching and bending vibrations for the phenyl and cyclobutane rings. dtic.milnih.gov The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum.
Raman spectroscopy is particularly useful for observing the symmetric vibrations and the vibrations of the carbon backbone. ksu.edu.sa The symmetric stretching of the benzene (B151609) ring and the C-C bonds of the cyclobutane ring would be expected to give rise to distinct Raman signals.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| C=O Stretch | 1780 - 1800 | IR (strong) |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| C-C Stretch (Aromatic) | 1400 - 1600 | IR, Raman |
| C-Br Stretch | 500 - 600 | IR, Raman |
X-ray Crystallography for Definitive Solid-State Structural Determination
The crystal structure of the related compound, 3-(4-bromophenyl)cyclobutanone, has been reported. researchgate.net In this structure, the molecule is folded, with a significant dihedral angle between the benzene and cyclobutane rings. researchgate.net It is expected that this compound would adopt a similar folded conformation. The analysis would also reveal intermolecular interactions, such as halogen bonding or C-H···O hydrogen bonds, which influence the packing of the molecules in the crystal. mdpi.com
Table 4: Key Structural Parameters from X-ray Crystallography (Hypothetical Data) Based on known structures of similar compounds.
| Parameter | Expected Value |
| C=O Bond Length | ~1.20 Å |
| C-Br Bond Length | ~1.90 Å |
| Dihedral Angle (Phenyl-Cyclobutane) | ~40-50° |
| Crystal System | Orthorhombic or Monoclinic |
Chromatographic and Separation Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for the purification and purity assessment of this compound. nih.govjournalagent.com Column chromatography, using silica (B1680970) gel as the stationary phase and a mixture of organic solvents as the mobile phase, is a common method for purifying the compound from reaction mixtures. nih.gov
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful analytical techniques for determining the purity of the compound. HPLC, often using a reversed-phase column, can separate the target compound from impurities with high resolution. GC, being suitable for volatile compounds, can also be used for purity analysis, and when coupled with a mass spectrometer (GC-MS), it provides both separation and identification of components. nih.gov Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the progress of reactions and for preliminary purity checks. nih.gov
In Situ Spectroscopic Monitoring of Reactions Involving the Compound
In situ spectroscopic techniques, such as FT-IR and NMR spectroscopy, are invaluable for monitoring the progress of reactions involving this compound in real-time. bruker.comrsc.org By using a probe or a flow cell, spectra can be recorded directly from the reaction mixture without the need for sampling.
In situ FT-IR spectroscopy can track the disappearance of the reactant's characteristic C=O absorption and the appearance of new bands corresponding to the product. rsc.org This allows for the determination of reaction kinetics and the identification of any transient intermediates. Similarly, in situ NMR can provide detailed mechanistic insights by following the changes in the chemical shifts and concentrations of all species present in the reaction mixture over time. bruker.com These techniques are crucial for optimizing reaction conditions and understanding reaction mechanisms. birmingham.ac.uk
Emerging Research Directions and Future Perspectives for 3 3 Bromophenyl Cyclobutan 1 One
Innovations in Synthetic Strategies for Enhanced Efficiency and Sustainability
The synthesis of 3-arylcyclobutanones, including 3-(3-Bromophenyl)cyclobutan-1-one, has traditionally relied on methods such as the [2+2] cycloaddition of styrenes with dichloroketene (B1203229) followed by dehalogenation. However, recent research has focused on developing more efficient and sustainable synthetic routes. Innovations in this area are geared towards improving yields, reducing step counts, and utilizing greener reaction conditions.
Future synthetic strategies are likely to focus on:
Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods to produce chiral this compound will be a significant advancement, as chirality is crucial for many of its potential applications in medicinal chemistry.
C-H Activation/Functionalization: Direct C-H activation approaches to introduce the aryl group onto the cyclobutane (B1203170) ring would represent a highly atom-economical and efficient synthetic strategy, minimizing the need for pre-functionalized starting materials.
Flow Chemistry: The use of continuous flow reactors can offer enhanced control over reaction parameters, leading to improved yields and safety profiles for key synthetic steps. This technology also allows for easier scalability.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Catalytic Asymmetric Synthesis | Access to enantiomerically pure compounds | Development of novel chiral catalysts and ligands |
| C-H Activation | High atom economy, reduced waste | Late-stage functionalization of cyclobutane core |
| Flow Chemistry | Improved safety, scalability, and control | Optimization of reaction conditions in continuous flow |
Discovery of Novel Reactivity Pathways and Unprecedented Transformations
The strained nature of the cyclobutane ring in this compound makes it susceptible to a variety of ring-opening and rearrangement reactions, providing access to a diverse range of molecular architectures. The presence of the ketone and the bromo-aryl group further enhances its synthetic potential.
A notable area of emerging research involves the transition metal-catalyzed C-C bond cleavage of arylcyclobutanones. For instance, palladium-catalyzed intramolecular C-Br bond-triggered ring-opening reactions have been reported for related o-bromophenyl cyclobutanone (B123998) derivatives. researchgate.net This type of transformation, where the aryl halide participates in the activation of the cyclobutane ring, could be extended to this compound, potentially leading to novel spirocyclic or fused-ring systems.
Future explorations of reactivity are likely to include:
Photoredox Catalysis: The use of visible light to initiate novel radical-mediated transformations of the cyclobutane ring or the carbon-bromine bond.
Strain-Release Driven Reactions: Designing new tandem reactions that harness the inherent ring strain of the cyclobutane to drive the formation of more complex molecular scaffolds.
Functionalization of the Cyclobutane Ring: Developing selective methods for the introduction of additional functional groups onto the cyclobutane ring, further expanding its synthetic utility.
Expanded Utility in Interdisciplinary Research Fields (e.g., Catalysis, Materials)
While the primary application of this compound and its derivatives is currently in medicinal chemistry as building blocks for bioactive molecules, its unique structural and electronic properties suggest potential applications in other interdisciplinary fields.
Catalysis: The rigid cyclobutane scaffold could be used to design novel ligands for transition metal catalysis. The stereochemistry of the substituted cyclobutane could influence the selectivity of catalytic reactions.
Materials Science: The bromophenyl group serves as a handle for further functionalization through cross-coupling reactions, allowing for the incorporation of this motif into larger polymeric or supramolecular structures. The resulting materials could exhibit interesting photophysical or electronic properties. For instance, related bromophenyl-substituted cyclopentenones have been investigated for their crystal packing and potential in materials chemistry. nih.gov
| Field | Potential Application | Key Feature |
| Catalysis | Design of novel chiral ligands | Rigid cyclobutane scaffold |
| Materials Science | Building block for polymers and supramolecular assemblies | Functionalizable bromophenyl group |
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design
Retrosynthetic Analysis: AI-powered tools can predict viable synthetic routes by analyzing vast databases of chemical reactions. mdpi.comnih.gov This can help chemists identify novel and more efficient ways to synthesize the target compound.
Reaction Condition Optimization: Machine learning models can be trained to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and selectivity of a particular synthetic step. mdpi.com
Automated Synthesis: The combination of AI-driven synthesis planning with robotic platforms can enable the fully automated synthesis of this compound and its derivatives, accelerating the discovery and development of new molecules. pharmafeatures.comresearchgate.net
Contribution to Sustainable Chemistry and Circular Economy Principles
The principles of sustainable chemistry and the circular economy are increasingly important in chemical research and manufacturing. The synthesis and use of this compound can contribute to these goals in several ways:
Development of Greener Synthetic Routes: As discussed in section 7.1, research into more atom-economical and energy-efficient synthetic methods, such as those utilizing C-H activation or biocatalysis, will reduce the environmental footprint of its production. The use of microwave-assisted synthesis, for example, has been shown to be a sustainable method for related heterocyclic compounds. frontiersin.org
Catalytic Applications: If this compound or its derivatives can be used as catalysts, this would align with the principles of green chemistry by enabling reactions to proceed with high efficiency and selectivity, reducing waste.
Design for Degradability: In the context of materials science, designing polymers or other materials derived from this compound to be biodegradable or recyclable would contribute to a more circular economy.
Q & A
Q. What are the common synthetic routes for 3-(3-Bromophenyl)cyclobutan-1-one?
The compound is typically synthesized via nickel-catalyzed Negishi cross-coupling reactions. For example, this compound O-(4-(trifluoromethyl)benzoyl) oxime (a derivative) was prepared from 1-bromo-3-vinylbenzene in a reaction involving cyclobutanone oxime esters and aryl zinc reagents. Key steps include optimizing reaction temperature (e.g., 40°C), solvent choice (e.g., THF), and stoichiometry to achieve high yields (83%) . Alternative routes may involve cyclization of bromophenyl precursors or Friedel-Crafts acylation.
Q. How is this compound characterized using spectroscopic techniques?
Characterization relies on multimodal spectroscopy:
Q. What are the key considerations in purifying this compound post-synthesis?
Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Impurities such as unreacted bromophenyl precursors or byproducts (e.g., dimerized cyclobutanone derivatives) are monitored via TLC and removed through iterative solvent washes .
Q. What are the common impurities encountered during synthesis, and how are they identified?
Common impurities include:
- Unreacted aryl zinc reagents : Detected via residual metal analysis (ICP-MS).
- Oxidation byproducts : Identified by unexpected carbonyl signals in IR or additional peaks in ¹³C NMR.
- Diastereomers : Resolved using chiral HPLC or compared with calculated DFT spectra .
Advanced Research Questions
Q. How can DFT calculations predict the electronic properties of this compound derivatives?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is used to analyze:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps indicate charge transfer efficiency.
- Electrostatic Potential (ESP) Maps : Highlight electrophilic regions (e.g., carbonyl group) for reaction site prediction.
- Nonlinear Optical (NLO) Properties : Hyperpolarizability (β) values computed to assess potential in photonic applications .
Q. What role does the bromophenyl group play in reactivity during cross-coupling reactions?
The bromine atom acts as a directing group, facilitating oxidative addition in nickel- or palladium-catalyzed couplings. Its electron-withdrawing nature stabilizes transition states in Suzuki-Miyaura or Negishi reactions, enabling selective aryl-aryl bond formation. Comparative studies with chloro- or iodophenyl analogs show slower kinetics due to weaker C–Br bond dissociation energy .
Q. How do structural modifications of the cyclobutanone ring affect biological activity?
Substitutions on the cyclobutanone (e.g., trifluoromethyl or imidazolyl groups) alter cytotoxicity. For example, 3-(3-Bromophenyl)-1-imidazol-1-yl-propenone derivatives exhibit enhanced antiproliferative activity against cancer cell lines (IC₅₀ < 10 µM) due to improved membrane permeability and target binding. SAR studies correlate ring strain (cyclobutanone vs. cyclohexanone) with bioactivity .
Q. What computational models best describe the NLO properties of related cyclobutanone derivatives?
Time-Dependent DFT (TD-DFT) with CAM-B3LYP functional accurately predicts UV-Vis absorption spectra and second-harmonic generation (SHG) efficiency. Solvent effects (PCM model) and electron correlation are critical for matching experimental NLO data, such as hyper-Rayleigh scattering .
Q. How can high-throughput screening methods evaluate cytotoxic effects of derivatives?
Automated platforms (e.g., 96-well plates) assess cytotoxicity via:
Q. What challenges arise in optimizing nickel-catalyzed cross-couplings for this compound?
Challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
